Welcome to the BenchChem Online Store!
molecular formula C10H11BrO2 B1323162 1-(4-(2-Bromoethoxy)phenyl)ethanone CAS No. 55368-24-6

1-(4-(2-Bromoethoxy)phenyl)ethanone

Cat. No. B1323162
M. Wt: 243.1 g/mol
InChI Key: QRVRYBJTVILKOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07279489B2

Procedure details

A mixture of 1-(hydroxyphenyl)ethanone (2.72 g, 20.0 mmol), 1,2-dibromoethane (7.676 g, 40.0 mmol), and potassium carbonate (5.52 g, 40 mmol) in dried dimethylformamide (40 mL) was heated at 50° C. overnight. The reaction was quenched with water and extracted with ethyl acetate. The organic layer was dried over MgSO4, filtered, concentrated, and purified by column chromatography (SiO2, 20-70% ethyl acetate/hexane) to provide the title compound (1.91 g, 39% yield): 1H NMR (CDCl3) 7.95 (t, 2H), 6.95 (t, 2H), 4.36 (t, 2H), 3.67 (t, 2H), 2.57 (s, 3H); ES-MS (m/z) 243 [M+H]+.
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
7.676 g
Type
reactant
Reaction Step One
Quantity
5.52 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
39%

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:10])[CH3:9].[Br:11][CH2:12][CH2:13]Br.C(=O)([O-])[O-:16].[K+].[K+]>CN(C)C=O>[Br:11][CH2:12][CH2:13][O:16][C:6]1[CH:5]=[CH:4][C:3]([C:8](=[O:10])[CH3:9])=[CH:2][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.72 g
Type
reactant
Smiles
OC1=C(C=CC=C1)C(C)=O
Name
Quantity
7.676 g
Type
reactant
Smiles
BrCCBr
Name
Quantity
5.52 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (SiO2, 20-70% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
BrCCOC1=CC=C(C=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.91 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 39.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.